2-tert-butyl 5-ethyl hexahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate
Overview
Description
2-tert-butyl 5-ethyl hexahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate is a useful research compound. Its molecular formula is C15H25NO4 and its molecular weight is 283.36 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Importance
- Synthesis Process: A significant research focus has been the efficient synthesis of hexahydrocyclopentapyrrolone derivatives, which are important in various pharmacological contexts. For example, tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, a related compound, was synthesized through a cost-effective and scalable process, highlighting its commercial viability for pharmaceutical applications (Bahekar et al., 2017).
Structural Studies and Applications
- Structural Analysis: Structural analysis of similar compounds, such as diethyl 3,3′-di-tert-butyl-4,4′-dimethyl-2,2′-bipyrrole-5,5′-dicarboxylate, provides insights into the axial chirality and restricted rotation around the bipyrrole bond, which are critical for understanding molecular interactions in various applications (Skowronek & Lightner, 2003).
Chemical Properties and Synthesis Optimization
- Synthesis Optimization: Research on 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives explores the optimization and limitations of synthesis methods, which are crucial for enhancing the efficiency and selectivity of chemical reactions involving similar compounds (Nishio et al., 2011).
Advanced Material Applications
- Dye and Pigment Applications: Tetramethyl 4,4'-(ethane-1,2-diylidene)bis[1-R-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylate] compounds, closely related to the target molecule, have been studied for their potential as dyes and pigments due to their long-range conjugated systems, highlighting the versatility of these compounds in materials science (Liu, Song, & Yan, 2014).
Properties
IUPAC Name |
2-O-tert-butyl 5-O-ethyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-5-19-13(17)10-6-11-8-16(9-12(11)7-10)14(18)20-15(2,3)4/h10-12H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDXAJCYOVYXPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CN(CC2C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801117133 | |
Record name | Cyclopenta[c]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) 5-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801117133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1419101-26-0 | |
Record name | Cyclopenta[c]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) 5-ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopenta[c]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) 5-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801117133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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